molecular formula C20H24O8 B1199425 Vernodalol CAS No. 65388-17-2

Vernodalol

Cat. No.: B1199425
CAS No.: 65388-17-2
M. Wt: 392.4 g/mol
InChI Key: FZALQGCQQJLGKE-BBNZOYGDSA-N
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Description

Vernodalol is a bioactive compound predominantly found in the roots of Vernonia amygdalina, a plant widely used in traditional African medicine. This compound belongs to the class of terpenoids and has been studied for its various biological activities, including antiproliferative and antioxidant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vernodalol can be extracted from the roots of Vernonia amygdalina using aqueous or ethanol extraction methods. The extraction process involves grinding the plant material, followed by Soxhlet extraction or simple maceration in ethanol or water. The extracts are then concentrated and purified to isolate this compound .

Industrial Production Methods

For large-scale production, this compound can be synthesized through biotechnological methods involving the cultivation of Vernonia amygdalina in controlled environments. The roots are harvested, and the compound is extracted using industrial-scale Soxhlet extractors or other efficient extraction techniques .

Chemical Reactions Analysis

Types of Reactions

Vernodalol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and nucleophiles, are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction can produce this compound alcohol .

Scientific Research Applications

Mechanism of Action

Vernodalol exerts its effects through various molecular targets and pathways:

    Antiproliferative Activity: It inhibits cell viability by inducing apoptosis in cancer cells.

    Antioxidant Activity: this compound scavenges reactive oxygen species (ROS), thereby reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Luteolin: Another bioactive compound found in Vernonia amygdalina, known for its antioxidant and antidiabetic properties.

    Vernolide: A sesquiterpene lactone with similar biological activities, including anticancer and anti-inflammatory effects.

Uniqueness of Vernodalol

This compound is unique due to its predominant presence in the roots of Vernonia amygdalina and its specific antiproliferative activity against cancer cell lines. Unlike luteolin, which is more abundant in the leaves, this compound is primarily found in the roots, making it a valuable compound for root-based extracts .

Properties

IUPAC Name

[(4aR,5R,6S,7S,8aR)-8a-ethenyl-5-hydroxy-6-(3-methoxy-3-oxoprop-1-en-2-yl)-4-methylidene-3-oxo-1,4a,5,6,7,8-hexahydroisochromen-7-yl] 2-(hydroxymethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O8/c1-6-20-7-13(28-17(23)10(2)8-21)14(11(3)18(24)26-5)16(22)15(20)12(4)19(25)27-9-20/h6,13-16,21-22H,1-4,7-9H2,5H3/t13-,14+,15+,16-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZALQGCQQJLGKE-BBNZOYGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C1C(CC2(COC(=O)C(=C)C2C1O)C=C)OC(=O)C(=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(=C)[C@@H]1[C@H](C[C@@]2(COC(=O)C(=C)[C@@H]2[C@H]1O)C=C)OC(=O)C(=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331796
Record name Vernodalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65388-17-2
Record name Vernodalol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65388-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vernodalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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